

An In-Depth Technical Guide to the Pharmacological Profile of Butriptyline Hydrochloride

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Compound of Interest

Compound Name: *Butriptyline*

Cat. No.: *B090678*

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Abstract

Butriptyline hydrochloride is a tricyclic antidepressant (TCA) that has been utilized for the treatment of depression. As a member of the TCA class, its pharmacological activity is primarily centered on the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacological profile of **butriptyline** hydrochloride, including its mechanism of action, pharmacodynamic properties at various receptors and transporters, and its pharmacokinetic characteristics. Detailed experimental methodologies, where available, are described to provide context for the presented data. Furthermore, key signaling pathways associated with its primary targets are illustrated to facilitate a deeper understanding of its molecular effects.

Introduction

Butriptyline is a tertiary amine tricyclic antidepressant, structurally related to amitriptyline. It has been used in the management of depressive disorders. Like other TCAs, its therapeutic effects and side-effect profile are dictated by its interactions with a range of neurotransmitter receptors and transporters. This document aims to provide a detailed technical summary of the core pharmacological aspects of **butriptyline** hydrochloride for a scientific audience.

Pharmacodynamics

The pharmacodynamic profile of **butriptyline** is characterized by its antagonist activity at several key receptors and its inhibitory effect on the serotonin transporter.

Receptor and Transporter Binding Affinities

The binding affinities of **butriptyline** hydrochloride for various neurotransmitter receptors and transporters have been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (K_i) are summarized in the table below. Lower K_i values indicate a higher binding affinity.

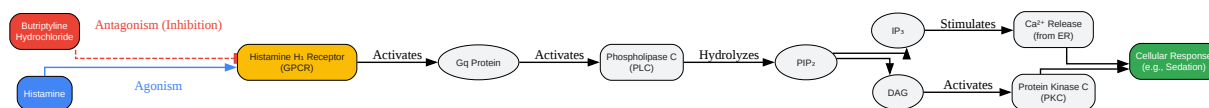
Target	K _i (nM)	Species	Reference
Monoamine Transporters			
Serotonin Transporter (SERT)	1,360	Human	[1]
Norepinephrine Transporter (NET)	5,100	Human	[1]
Dopamine Transporter (DAT)	3,940	Human	[1]
Neurotransmitter Receptors			
Histamine H ₁ Receptor	1.1	Human	[1]
Muscarinic Acetylcholine Receptor (mACh)	35	Human	[1]
α ₁ -Adrenergic Receptor	570	Human	[1]
5-HT _{2a} Receptor	380	Human	[1]
α ₂ -Adrenergic Receptor	4,800	Human	[1]
5-HT _{1a} Receptor	7,000	Human	[1]

Mechanism of Action & Signaling Pathways

Butriptyline's primary mechanism of action involves the antagonism of histamine H₁ and 5-HT_{2a} receptors, and to a lesser extent, inhibition of the serotonin transporter. It also possesses significant anticholinergic properties through its antagonism of muscarinic acetylcholine receptors.

Histamine H₁ Receptor Antagonism

Butriptyline is a potent antagonist at the histamine H₁ receptor. The signaling pathway for the H₁ receptor, a G-protein coupled receptor (GPCR), is depicted below.



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Histamine H₁ Receptor Signaling Pathway

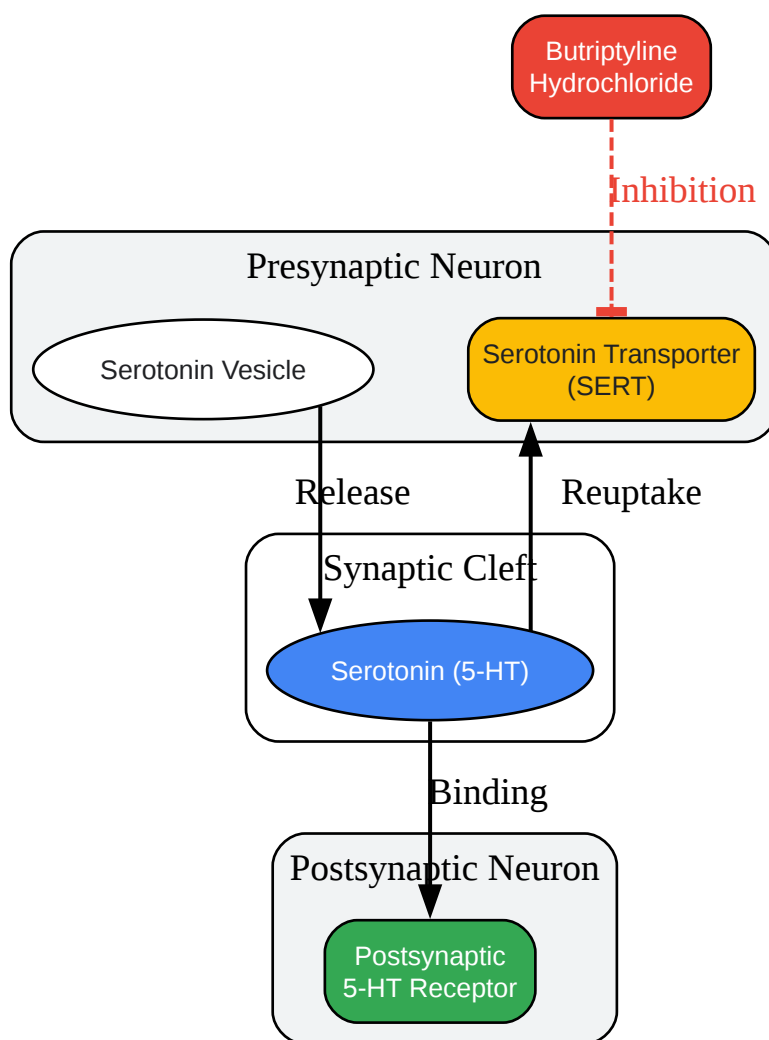
5-HT_{2a} Receptor Antagonism

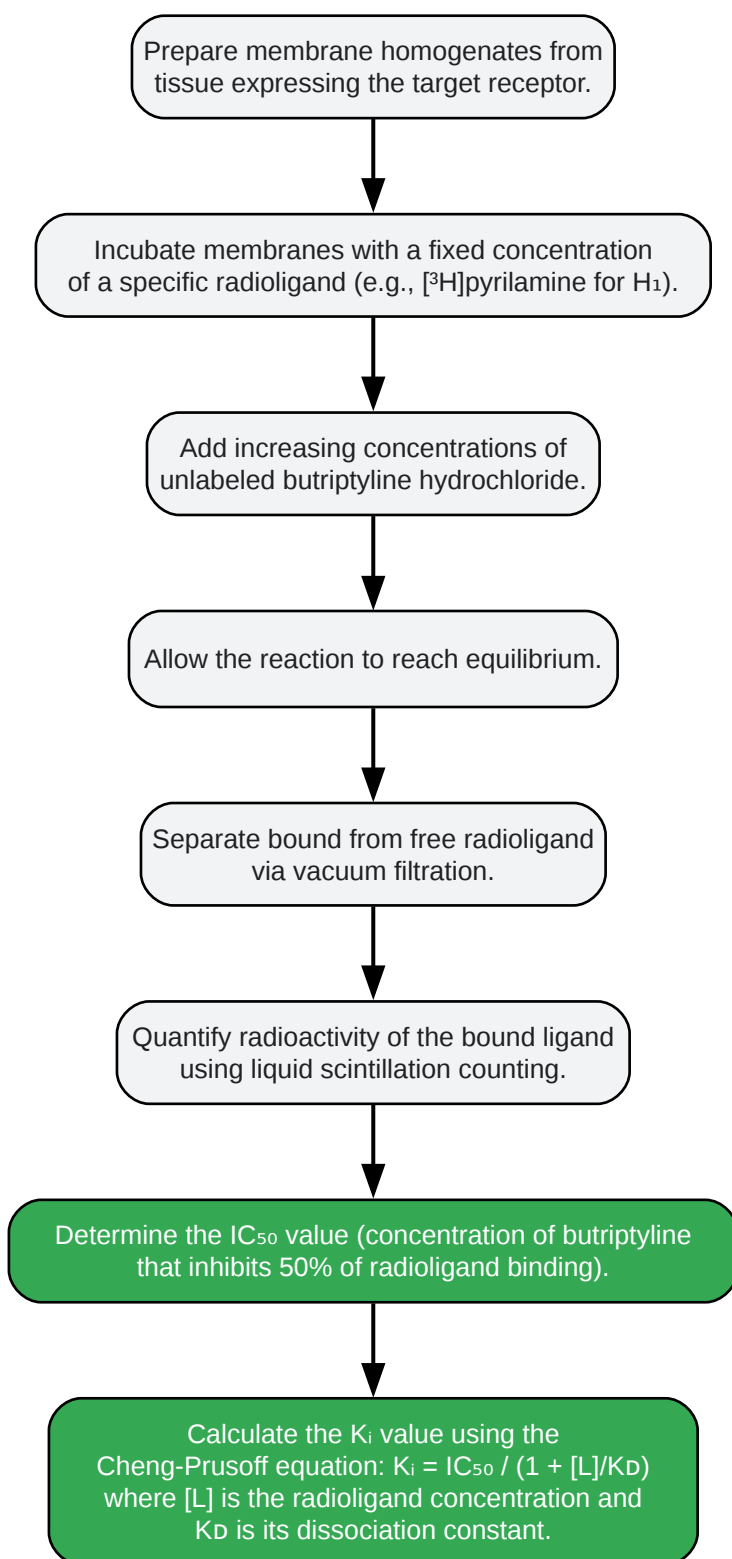
Butriptyline also acts as an antagonist at the 5-HT_{2a} receptor, another GPCR. The signaling cascade for this receptor is outlined below.

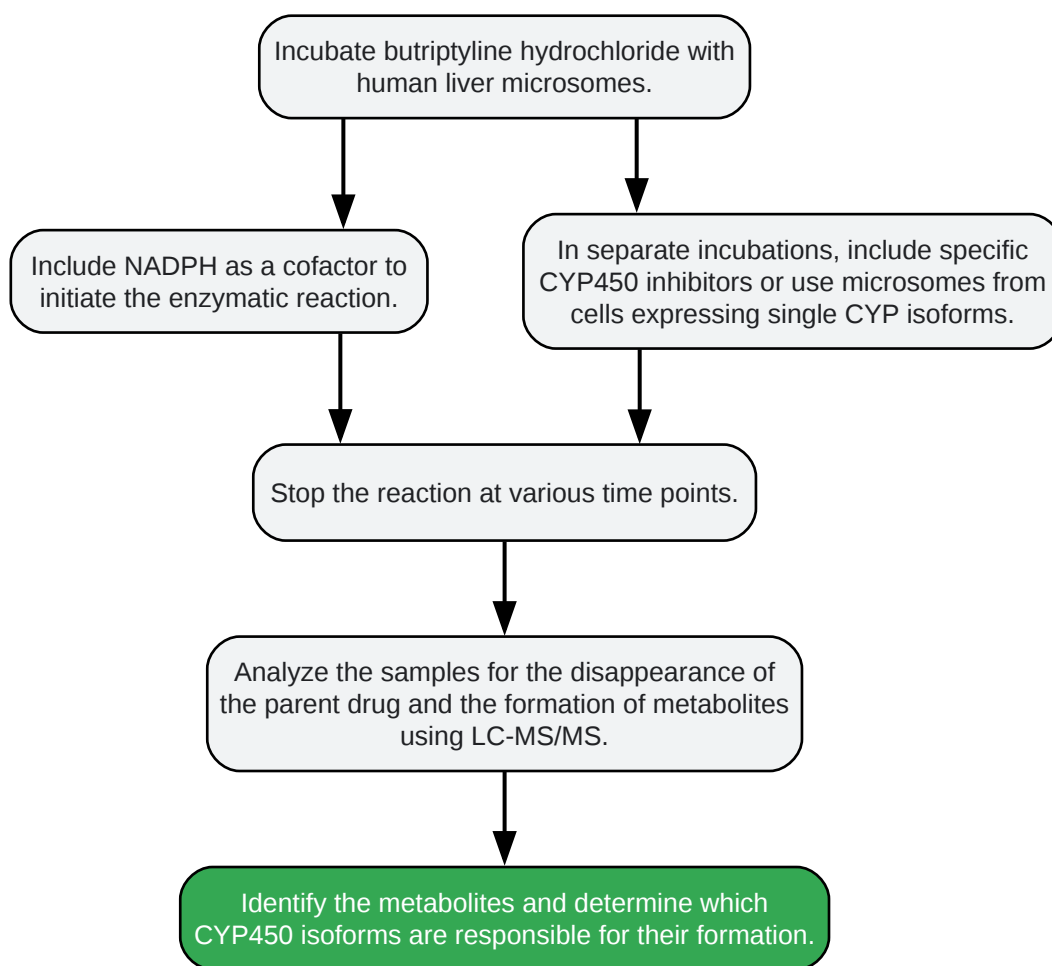
5-HT_{2a} Receptor Signaling Pathway

Serotonin Transporter (SERT) Inhibition

Butriptyline is a weak inhibitor of the serotonin transporter (SERT). Inhibition of SERT leads to an increase in the synaptic concentration of serotonin.







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References

- 1. bitsioslab.med.uoc.gr [bitsioslab.med.uoc.gr]
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